4-chloro-1-methyl-7-nitro-1H-indazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine (CAS 1192263-90-3) is a polysubstituted 1H-indazole featuring a unique combination of a C4 chlorine, a C7 nitro group, an N1 methyl group, and a C3 primary amine. This specific substitution pattern defines it as a specialized synthetic intermediate rather than a final biologically active entity, serving as a key building block in medicinal chemistry programs, particularly for kinase inhibitors and antiviral capsid inhibitors.

Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
CAS No. 1192263-90-3
Cat. No. B1451979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methyl-7-nitro-1H-indazol-3-amine
CAS1192263-90-3
Molecular FormulaC8H7ClN4O2
Molecular Weight226.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2C(=N1)N)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN4O2/c1-12-7-5(13(14)15)3-2-4(9)6(7)8(10)11-12/h2-3H,1H3,(H2,10,11)
InChIKeyXQIZZXZPBIMBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine: A Specialized Nitro-Indazole Building Block for Kinase and Antiviral Research


4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine (CAS 1192263-90-3) is a polysubstituted 1H-indazole featuring a unique combination of a C4 chlorine, a C7 nitro group, an N1 methyl group, and a C3 primary amine . This specific substitution pattern defines it as a specialized synthetic intermediate rather than a final biologically active entity, serving as a key building block in medicinal chemistry programs, particularly for kinase inhibitors [1] and antiviral capsid inhibitors [2]. Its value is derived from its differentiated chemical reactivity, which enables selective transformations not possible with other regioisomers or analogs.

Why 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine Cannot Be Replaced by Common Indazole Analogs


Generic substitution with common indazole building blocks like 7-nitroindazole or 4-chloroindazole fails because the precise arrangement of the C3-amine, N1-methyl, C4-chloro, and C7-nitro groups dictates distinct and orthogonal chemical reactivity . The N1-methyl group blocks a common metabolic and synthetic hotspot, the C7-nitro group provides a handle for reduction to a C7-amine while the C4-chloro allows for orthogonal cross-coupling reactions, and the C3-amine serves as a key directing or derivatization point [1]. Replacing this compound with a mono- or di-substituted analog would eliminate at least one of these critical synthetic handles, drastically altering the possible reaction pathways and yielding different final products, as seen in the synthesis of complex antiviral agents where the entire substitution pattern is essential for the final drug's pharmacophore [2].

Quantitative Differentiation Evidence for 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine vs. Closest Analogs


Differentiated Physicochemical Profile: Molecular Weight and Hydrogen Bonding Capacity vs. Des-methyl Analog

The N1-methyl group on the target compound significantly alters its physicochemical profile compared to the des-methyl analog, 4-chloro-7-nitro-1H-indazol-3-amine (CAS 1192263-96-9). Methylation increases molecular weight and lipophilicity while reducing hydrogen bond donor capacity, which directly impacts membrane permeability and metabolic stability . The N1-methylation also blocks a potential metabolic site, preventing unwanted N-glucuronidation or N-dealkylation that can lead to rapid clearance of the parent compound.

Medicinal Chemistry Drug Design Physicochemical Properties

Orthogonal Synthetic Utility: Dual Reducible and Cross-Coupling Handles vs. 7-Amino Analog

The target compound possesses a C7-nitro group, which can be selectively reduced to a primary amine (C7-NH2) under mild conditions, while the C4-chloro atom remains intact for subsequent cross-coupling reactions. This is a key differentiator from its reduced analog, 7-amino-4-chloro-1-methyl-1H-indazole (CAS 20925-60-4), where both positions are already amines, eliminating the option for sequential, orthogonal functionalization [1]. The nitro group also serves as a masked amine, allowing safe handling through multistep syntheses where a free amine would be incompatible.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Patented Scaffold Relevance: Direct Intermediate in HIV Capsid Inhibitor Synthesis vs. Non-Specific Indazoles

The target compound's substitution pattern is directly relevant to the pharmacophore of potent HIV capsid inhibitors, as described in patent WO2020031112A1. The patent specifically exemplifies the use of 7-bromo-4-chloro-1-cyclopropylindazol-3-amine, where the 4-chloro and 3-amino substitution pattern is conserved. The target compound, with a 7-nitro group instead of a 7-bromo, serves as a direct precursor for introducing diverse functionality at the C7 position via reduction and subsequent derivatization, a key step in exploring structure-activity relationships around this chemotype [1]. Generic indazoles like 7-nitroindazole lack the crucial C4-chloro and C3-amine, rendering them unsuitable as intermediates for this specific inhibitor class.

Antiviral Research HIV Capsid Inhibitor Patent Analysis

Optimal Procurement Scenarios for 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine


Late-Stage Functionalization Library Synthesis for Kinase Inhibitor Programs

The compound's dual C7-nitro and C4-chloro handles make it ideal for creating focused libraries of indazole-based kinase inhibitors. A research group can leverage the C4-chloro for a Suzuki coupling to introduce aromatic diversity while the C7-nitro is reduced to an amine for subsequent amide bond formation. This divergent, parallel synthesis approach is not feasible with mono-functionalized indazoles, making the specific procurement of this compound a strategic choice for high-throughput medicinal chemistry [1].

Synthesis of HIV Capsid Inhibitor Intermediates and Analogs

As a direct precursor to the core scaffold of patented HIV capsid inhibitors, this compound is the definitive starting material for any medicinal chemistry program aiming to develop novel treatments for HIV. Procuring this specific building block ensures that synthesized analogs remain within the claimed intellectual property space, a critical consideration for pharmaceutical R&D and biotech startups seeking to build a patentable asset [1].

Prodrug Design and Masked Amine Strategy

In programs where a free amine at the C7 position is pharmacophorically essential but detrimental to oral bioavailability or causing toxicity, the C7-nitro group serves as a masked amine. The compound can be carried through a complex synthetic route in its nitro form and then reduced to the active amine as a final step. This strategy is commonly employed in prodrug design and is uniquely enabled by the specific substitution pattern of this compound, which is not possible with the free amine analog that may undergo unwanted side reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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